2-Methyl-1-hepten-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylhept-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIOOAEILEYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333798 | |
| Record name | 2-Methyl-1-hepten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-19-7 | |
| Record name | 2-Methyl-1-hepten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-hepten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Significance and Allylic Alcohol Classification in Organic Chemistry
From a structural standpoint, 2-Methyl-1-hepten-3-ol is an eight-carbon molecule with the chemical formula C8H16O. pherobase.com Its key functional groups, a hydroxyl (-OH) group and a carbon-carbon double bond (C=C), are in a specific arrangement that defines it as an allylic alcohol. The hydroxyl group is attached to a carbon atom that is adjacent to a double-bonded carbon atom. This proximity of the alcohol and alkene functionalities imparts unique reactivity to the molecule, making it a valuable synthon in organic chemistry.
The allylic nature of the alcohol allows for a variety of chemical transformations. For instance, the hydroxyl group can influence the reactivity of the double bond, and conversely, the double bond can affect reactions at the alcohol site. This interplay is central to the chemical behavior of this compound and is a primary reason for its investigation in synthetic methodologies.
Overview of Scholarly Investigations Pertaining to 2 Methyl 1 Hepten 3 Ol
Biogenic Distribution in Flora and Fungi
The presence of volatile organic compounds is widespread in the natural world, serving as a form of chemical communication. The distribution of this compound and its analogs spans across various plant and microbial species.
While direct evidence for the presence of this compound in specific plant species is not extensively documented, the occurrence of structurally similar compounds in agricultural products is well-established. For instance, the related aldehyde, 2-methylheptan-1-al, has been identified as a volatile component in oriental melon fruit. entomoljournal.com Furthermore, the C7 alcohol, 1-hepten-3-ol (B34233), has been identified as a volatile marker for potato brown rot, a disease caused by the bacterium Ralstonia solanacearum. guidechem.com The presence of these related C7 and C8 volatiles in agricultural products suggests that this compound could also be a natural constituent in certain plants, potentially released upon ripening or as a response to biotic or abiotic stress. The NIST (National Institute of Standards and Technology) database lists this compound as a synonym for 2-Methyl-3-heptanol, though without specifying its natural sources. nist.gov
| Compound | Found In | Reference |
|---|---|---|
| 2-Methylheptan-1-al | Oriental Melon Fruit | entomoljournal.com |
| 1-Hepten-3-ol | Potato (as a marker for brown rot) | guidechem.com |
Fungi are prolific producers of a diverse array of volatile organic compounds, with eight-carbon (C8) molecules being particularly characteristic of their aroma profiles. researchgate.net Compounds such as 1-octen-3-ol (B46169), 3-octanol (B1198278), and 3-octanone (B92607) are among the most common fungal VOCs. researchgate.net The fungus Talaromyces purpureogenus is known to produce C8 volatiles including 3-octanol and (E)-2-octenal, which exhibit antifungal properties. mdpi.com Research on the wood-rotting fungus Schizophyllum commune also identified 1-octen-3-ol as a major volatile constituent. researchgate.net
A study on microbial contamination in cereal grains and coffee beans found that 2-methyl-3-pentanol (B165387) was associated with higher levels of microbial presence, indicating that branched-chain alcohols can be markers for microbial activity. researchgate.net Although direct identification of this compound in microbial VOC profiles is not prominent in the literature, the widespread production of other C8 branched and unbranched alcohols and ketones by fungi strongly suggests that it could be a component of the volatile bouquet of certain fungal species. researchgate.netmdpi.com
| Fungus Species | Related C8 VOCs Produced | Reference |
|---|---|---|
| Talaromyces purpureogenus | 3-Octanol, (E)-2-Octenal | mdpi.com |
| Schizophyllum commune | 1-Octen-3-ol | researchgate.net |
| General Fungi | 1-Octen-3-ol, 3-Octanol, 3-Octanone | researchgate.net |
Biochemical Mechanisms of Formation
The biosynthesis of volatile compounds like this compound involves complex enzymatic pathways that transform primary metabolites into these odorous molecules.
The formation of C8 volatiles in both plants and fungi is predominantly linked to the lipoxygenase (LOX) pathway. researchgate.netmdpi.com This pathway utilizes polyunsaturated fatty acids as primary precursors. Key enzymes in this process are lipoxygenases and hydroperoxide lyases (HPL). LOX enzymes catalyze the introduction of oxygen into fatty acids to form fatty acid hydroperoxides. consensus.appmdpi.com Subsequently, HPL enzymes cleave these hydroperoxides to produce shorter-chain aldehydes and oxo-acids which can be further converted to alcohols by alcohol dehydrogenases. mdpi.com
For example, the production of 1-octen-3-ol in the fungus Penicillium camemberti was enhanced by the addition of linoleic acid to the culture medium, highlighting the role of this fatty acid as a precursor and the importance of HPL activity. mdpi.com While the specific enzymes responsible for the synthesis of this compound have not been characterized, it is highly probable that its formation follows a similar enzymatic cascade involving lipoxygenase and hydroperoxide lyase activity on a modified fatty acid precursor.
The carbon backbone of this compound likely originates from the degradation of fatty acids. The biosynthesis of C8 volatiles in fungi is known to be a product of the oxidation and cleavage of linoleic acid. researchgate.net The initial step is the enzymatic oxidation of the fatty acid, leading to the formation of hydroperoxides, which are then cleaved to yield C8 aldehydes. These aldehydes can then be reduced to their corresponding alcohols.
The presence of a methyl branch in the structure of this compound suggests a potential role for amino acid metabolism or a polyketide-like synthesis pathway. Branched-chain amino acids such as leucine, isoleucine, and valine are known precursors for branched-chain volatile compounds, including alcohols and aldehydes, in plants. mdpi.comfoodb.ca It is conceivable that a precursor derived from a branched-chain amino acid is incorporated into the fatty acid degradation pathway, or that a methylmalonyl-CoA extender unit, derived from amino acid catabolism, is used in a polyketide synthase-like mechanism to introduce the methyl group. A proposed biosynthetic pathway for the related compound 4-methyl-1-hepten-3-one (B8382039) in harvestmen involves the condensation of propionyl-CoA with methylmalonyl-CoA. researchgate.net
Ecological Roles as a Volatile Organic Compound (VOC)
Volatile organic compounds are crucial mediators of ecological interactions, acting as signals for communication, defense, and attraction. While the specific ecological role of this compound is not yet fully elucidated, the functions of structurally similar molecules provide strong indications of its potential significance.
Many branched-chain fatty alcohol derivatives are known to function as pheromones in various insects. gerli.com For example, (E)-6-methyl-2-hepten-4-ol, also known as rhynchophorol, is an aggregation pheromone for the African palm weevil (Rynchophorus phoenicis). entomoljournal.com This compound attracts both male and female weevils to a common location, often a host plant. The response of these insects is frequently synergized by the presence of host plant volatiles, known as kairomones. d-nb.inforesearchgate.net
Furthermore, other C8 volatiles have demonstrated clear ecological roles. The common fungal volatile 1-octen-3-ol is known to attract insects that feed on fungi and can also have repellent effects on other insects. ontosight.ai In plants, the emission of C8 volatiles can be induced by herbivore feeding and can serve to repel the herbivores while attracting their natural predators. consensus.app For instance, cowpea plants produce 1-octen-3-ol and 2-ethyl-1-hexanol in response to feeding by the thrip Megalurothrips usitatus, which repels the pest and attracts its predator. consensus.app Given these examples, it is highly probable that this compound also functions as a semiochemical, potentially as a pheromone or kairomone, mediating interactions between insects, or between insects and their host plants or fungi. The toxic effects of C8 alcohols on insects like the German cockroach have also been documented, suggesting a potential defensive role. bioone.org
Contributions to Organismal Scent Signatures
This compound is a component of the scent signature of various organisms, contributing to their unique chemical profiles. These volatile organic compounds (VOCs) are released by organisms and can be influenced by their physiological state. plos.org The specific blend of these compounds creates a chemical signature that is unique to an individual or species. plos.org
For instance, 6-methyl-5-hepten-2-one (B42903), a related compound, is found in the scent of various organisms and plays a role in their chemical communication. It has been identified in human hand odor, contributing to the unique volatile signature of individuals. researchgate.net This compound is also a key odorant in high-quality raw hazelnuts (Corylus avellana L.), contributing to their characteristic nutty and fruity aroma. frontiersin.org In the context of microorganisms, 6-methyl-5-hepten-2-one is one of the abundant compounds detected in the volatile signatures of E. coli. manchester.ac.uk
The table below details the occurrence of related methyl-heptenol and methyl-heptenone compounds in the scent signatures of various organisms.
| Organism | Compound | Context of Scent Signature |
| Humans | 6-methyl-5-hepten-2-one | Component of hand odor contributing to individual scent profiles. researchgate.net |
| Hazelnuts (Corylus avellana L.) | 5-methyl-(E)-2-hepten-4-one | Key odorant in raw hazelnuts, providing a nutty and fruity aroma. frontiersin.org |
| Escherichia coli | 6-methyl-5-hepten-2-one | Abundant volatile compound in the signature of the bacterium. manchester.ac.uk |
| Fire bee (Trigona tataira) | 3-Hepten-2-one | Found in the volatile compounds from the cephalic glands. chemicalbook.com |
| Male C57BL/6J mice | 3-Hepten-2-one | Component found only in urine volatiles, not in body scent. chemicalbook.com |
| Verticillium species | 4-Methyl-6-hepten-3-ol | Volatile compound produced by certain strains of this fungus. apsnet.org |
Mediators in Interspecies Chemical Communication (e.g., host location)
Volatile chemical signals are crucial in mediating interactions between different species, particularly in processes like host location by insects. These semiochemicals can act as attractants, repellents, or synergists, influencing the behavior of the receiving organism.
For example, 6-methyl-5-hepten-2-one, a related ketone, is a semiochemical that can reduce the attractiveness of cattle to flies. nih.gov This compound is also utilized by inquiline wasps to locate and enter host figs. xtbg.ac.cn In another instance, a blend of compounds including 6-methyl-5-hepten-2-ol was identified as indicative of host plants for the Asian longhorned beetle (Anoplophora glabripennis). esf.edu The legume pod borer, Maruca vitrata, uses the host plant volatile 1-octen-3-ol to contribute to mating. entomoljournal.com
The following table summarizes the role of related methyl-heptenol and methyl-heptenone compounds in interspecies chemical communication.
| Organism (Emitter) | Compound | Organism (Receiver) | Role in Communication |
| Cattle | 6-methyl-5-hepten-2-one | Flies | Reduces attractiveness of the host. nih.gov |
| Fig tree (Ficus curtipes) | 6-methyl-5-hepten-2-one | Inquiline wasps (Diaziella yangi and Lipothymus sp.) | Acts as a signal for entering the host fig. xtbg.ac.cn |
| Host trees of the Asian longhorned beetle | 6-methyl-5-hepten-2-ol | Asian longhorned beetle (Anoplophora glabripennis) | Component of a blend indicative of host plants. esf.edu |
| Host tree oil palm (Elaeis quineensis) | Ethyl acetate | African palm weevil (Rynchophorus phoenicis) | Induces males to release their aggregation pheromone. entomoljournal.com |
| Southern yellow pine | alpha-Pinene | Southern pine beetle (Dendroctonus frontalis) | Synergistic action with the aggregation pheromone frontalin. entomoljournal.com |
Precursors to Biologically Active Compounds (e.g., pheromones, juvenile hormone mimics)
Certain chemical compounds can serve as precursors in the biosynthesis of other biologically active molecules, such as pheromones. This transformation is a key process in the chemical ecology of many insects.
While direct evidence for this compound as a precursor is limited in the provided search results, the biosynthesis of pheromones from related compounds is well-documented. For instance, in the pine sawfly family Diprionidae, the sex pheromone precursor is typically a 3,7-methylalkane-2-ol chain. researchgate.net In the case of the dried bean beetle, Acanthoscelides obtectus, the male pheromone, methyl (E)-2,4,5-tetradecatrienoate, is synthesized from 1-undecyn-3-ol. researchgate.net
The table below provides examples of compounds acting as precursors to pheromones.
| Precursor Compound | Resulting Biologically Active Compound | Organism |
| 3,7-methylalkane-2-ol | Sex Pheromone | Pine Sawflies (Diprionidae) researchgate.net |
| 1-undecyn-3-ol | Methyl (E)-2,4,5-tetradecatrienoate (Male Pheromone) | Dried Bean Beetle (Acanthoscelides obtectus) researchgate.net |
| Myrcene | (+)-Ipsdienol (Pheromone) | Bark Beetle (Dendroctonus brevicomis) entomoljournal.com |
| (1R,4aS,7S,7aR)-nepetalactol | (1R,2S,5R,8R)-iridodial (Pheromone) | Golden-eyed Lacewing (Chrysopa oculata) peerj.com |
Mechanistic Studies of 2 Methyl 1 Hepten 3 Ol Chemical Reactivity
Oxidative Transformations
The presence of both an alkene and a secondary alcohol makes 2-Methyl-1-hepten-3-ol susceptible to various oxidative transformations. The specific reaction conditions and oxidizing agents employed determine the final products.
Selective Oxidation to Carbonyl Compounds
The selective oxidation of the secondary alcohol moiety in this compound to its corresponding α,β-unsaturated ketone, 2-Methyl-1-hepten-3-one, is a key transformation. Reagents commonly used for the oxidation of allylic alcohols are effective for this purpose. organic-chemistry.org Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org In the case of tertiary allylic alcohols, this reaction is known as the Babler oxidation, which proceeds through a nih.govnih.gov-sigmatropic rearrangement of the intermediate chromate (B82759) ester. wikipedia.org For a secondary allylic alcohol like this compound, the oxidation with PCC is expected to yield the conjugated enone directly.
Other modern and milder methods for the aerobic oxidation of allylic alcohols have been developed, utilizing catalysts such as Fe(NO₃)₃·9H₂O/TEMPO/NaCl, which can provide the enone product while retaining the double-bond configuration. organic-chemistry.org Palladium-based catalysts, for instance, Pd(OAc)₂, in the presence of oxygen and a base like triethylamine, have also been shown to be effective for the selective oxidation of allylic alcohols. organic-chemistry.org
Table 1: Reagents for Selective Oxidation of Allylic Alcohols
| Reagent/Catalyst System | Description | Expected Product with this compound |
| Pyridinium chlorochromate (PCC) | A mild oxidizing agent for converting alcohols to aldehydes or ketones. | 2-Methyl-1-hepten-3-one |
| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | An eco-friendly aerobic oxidation system. | 2-Methyl-1-hepten-3-one |
| Pd(OAc)₂/O₂/Et₃N | A palladium-catalyzed aerobic oxidation method. | 2-Methyl-1-hepten-3-one |
Ozonolysis and Product Characterization
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com The reaction of this compound with ozone would lead to the formation of an unstable primary ozonide, which would then rearrange to a more stable ozonide. Subsequent work-up of the ozonide determines the final products.
A reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, would cleave the ozonide to yield carbonyl compounds. masterorganicchemistry.com For this compound, a terminal alkene, ozonolysis with a reductive work-up is expected to yield formaldehyde (B43269) from the terminal CH₂ group and a β-hydroxy ketone, 1-hydroxy-1-methyl-2-hexanone, from the rest of the molecule. masterorganicchemistry.com
An oxidative work-up, using hydrogen peroxide (H₂O₂), would oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com In the case of this compound, the formaldehyde would be oxidized to formic acid (which could be further oxidized to carbon dioxide and water), and the other fragment would remain as the β-hydroxy ketone. The presence of the allylic alcohol can sometimes lead to side reactions during ozonolysis, but in situ protection of the alcohol functionality, for example by acylation, can mitigate these issues. nih.govresearchgate.net
Reductive Processes
The double bond and the potential for a carbonyl group after oxidation make this compound and its derivatives substrates for various reductive transformations.
Hydrogenation to Saturated Alcohols
The catalytic hydrogenation of the carbon-carbon double bond in this compound yields the corresponding saturated alcohol, 2-methylheptan-3-ol. This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure complete saturation of the double bond without affecting the hydroxyl group. Studies on the hydrogenation of structurally similar unsaturated alcohols, such as 2-methyl-3-butyn-2-ol, have shown that palladium-based catalysts are highly effective. rsc.orgresearchgate.netresearchgate.net
Table 2: Catalysts for Hydrogenation of Alkenes
| Catalyst | Description |
| Palladium on Carbon (Pd/C) | A common and versatile hydrogenation catalyst. |
| Platinum on Carbon (Pt/C) | A highly active catalyst for the hydrogenation of alkenes. |
| Raney Nickel | A cost-effective catalyst for various hydrogenation reactions. |
Chemo- and Stereoselective Reductions
The chemo- and stereoselective reduction of the corresponding α,β-unsaturated ketone, 2-Methyl-1-hepten-3-one, provides a route back to this compound. This transformation requires a reagent that selectively reduces the carbonyl group without affecting the double bond (1,2-reduction).
The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is a classic method for the selective 1,2-reduction of enones. organic-chemistry.org Enzymatic reductions using ketoreductases can also achieve high enantioselectivity in the synthesis of chiral allylic alcohols from α,β-unsaturated ketones. nih.gov
Alternatively, conjugate reduction (1,4-reduction) of the enone would lead to the saturated ketone, 2-methylheptan-3-one. This can be achieved using various reagents, including certain metal hydrides or through catalytic transfer hydrogenation. organic-chemistry.org
Electrophilic and Nucleophilic Substitution Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound can undergo both electrophilic and nucleophilic substitution reactions. As a secondary allylic alcohol, its reactivity is influenced by the adjacent double bond, which can stabilize carbocationic intermediates.
Treatment of allylic alcohols with reagents like thionyl chloride (SOCl₂) can lead to the formation of allylic chlorides. The mechanism of this reaction can be complex and may proceed through an SNi (substitution nucleophilic internal) or SNi' (with allylic rearrangement) pathway. stackexchange.comechemi.com In the case of this compound, the reaction with thionyl chloride could potentially yield a mixture of 3-chloro-2-methyl-1-heptene and 1-chloro-2-methyl-2-heptene due to the delocalization of the positive charge in the allylic carbocation-like intermediate. stackexchange.comechemi.com The reaction conditions, such as the presence or absence of a base like pyridine, can influence the stereochemical outcome and the product distribution. libretexts.orglibretexts.org
The hydroxyl group can also be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. Electrophilic addition reactions to the double bond are also possible, but these reactions would compete with reactions at the hydroxyl group. libretexts.orglibretexts.org
Rearrangement Reactions (e.g., Allylic Rearrangement Pathways)
As an allylic alcohol, this compound possesses a hydroxyl group on a carbon atom adjacent to a carbon-carbon double bond. This structural motif makes it susceptible to rearrangement reactions, particularly allylic rearrangements, also known as 1,3-transpositions. These reactions typically proceed via an acid-catalyzed mechanism, which involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a delocalized allylic carbocation. The subsequent attack by a nucleophile, such as water, at either of the resonance-contributing carbon atoms of the cation can lead to the formation of an isomeric allylic alcohol.
While specific studies detailing the allylic rearrangement pathways of this compound are not extensively documented in the reviewed literature, the general principles of such reactions are well-established for other allylic alcohols. iastate.edurit.edu For instance, studies on other allylic alcohols show that the equilibrium of the rearrangement often favors the formation of the most thermodynamically stable isomer. iastate.edu Factors influencing the product distribution include the substitution pattern of the double bond and the nature of the alcohol (primary, secondary, or tertiary). iastate.edu In the case of this compound, a secondary allylic alcohol, an acid-catalyzed rearrangement could potentially lead to the formation of 2-methyl-2-hepten-1-ol, although this specific transformation requires experimental verification. Hot water has also been shown to act as a mild acid catalyst for promoting such rearrangements in other allylic alcohols. researchgate.net
Atmospheric Chemical Reactivity
The atmospheric fate of volatile organic compounds (VOCs) like this compound is largely governed by their reactions with atmospheric oxidants. The presence of both a double bond and a hydroxyl group in its structure makes it reactive towards species such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).
The primary daytime removal process for this compound in the troposphere is its reaction with the hydroxyl radical (OH). The reaction can proceed through two main pathways: the electrophilic addition of the OH radical to the carbon-carbon double bond and the abstraction of a hydrogen atom from various positions, including the hydroxyl group or the C-H bonds. mdpi.com For unsaturated alcohols, OH addition to the double bond is typically the dominant pathway. acs.org
While direct kinetic data for the reaction of OH radicals with this compound is not available in the selected literature, studies on structurally similar unsaturated alcohols provide insight into its likely reactivity. For example, the rate coefficients for the reaction of OH radicals with other C6 and C7 unsaturated alcohols have been determined, as shown in the table below. acs.org Based on these related compounds, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of a few hours, indicating a significant potential to influence regional air quality.
| Compound | Chemical Formula | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| 6-Methyl-5-hepten-2-ol (B124558) | C₈H₁₆O | (1.0 ± 0.3) × 10⁻¹⁰ |
| 3-Methyl-1-penten-3-ol | C₆H₁₂O | (6.2 ± 1.8) × 10⁻¹¹ |
The atmospheric oxidation of this compound by hydroxyl radicals and other oxidants leads to the formation of lower volatility products. These products, if sufficiently low in volatility, can partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). SOA is a major component of atmospheric fine particulate matter (PM₂.₅), which has significant impacts on climate and human health. nih.gov
The mechanism of SOA formation from unsaturated alcohols often involves the formation of functionalized products such as diols, hydroperoxides, and carbonyls. Studies on analogous compounds like 2-methyl-3-buten-2-ol (B93329) (MBO) have shown that oxidation can lead to the formation of epoxides. nih.gov These epoxides can be taken up by acidic aerosol particles, where they undergo acid-catalyzed reactions to form polyols and organosulfates, which are key components of SOA. nih.govmdpi.com The formation of SOA from MBO photooxidation has been observed to be significantly enhanced in the presence of acidic seed aerosol. nih.gov Given its structure, it is plausible that the oxidation of this compound also proceeds through similar epoxide formation pathways, contributing to SOA mass, particularly in polluted environments with high levels of acidic sulfate (B86663) aerosols.
The table below presents SOA yield data from a related compound, demonstrating the potential for this class of molecules to form aerosols under specific laboratory conditions.
| Experiment Number | Initial MBO Epoxide (ppb) | Calculated SOA Yield (%) |
|---|---|---|
| 3 | ~120 | 2.5 |
| 4 | ~60 | ~4 |
| 5 | ~30 | ~5.5 |
| 6 | ~15 | 7.0 |
Advanced Analytical Methodologies for the Characterization and Detection of 2 Methyl 1 Hepten 3 Ol
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 2-Methyl-1-hepten-3-ol by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon skeleton and the environment of each hydrogen atom can be constructed.
¹H-NMR Spectroscopy: In a ¹H-NMR spectrum of this compound, each distinct proton or group of equivalent protons generates a signal at a specific chemical shift (δ), measured in parts per million (ppm). The predicted chemical shifts are influenced by the electronic environment of the protons. For instance, the vinyl protons (=CH₂) are expected to appear in the downfield region (typically 4.5-5.5 ppm) due to the deshielding effect of the double bond. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would also have a characteristic downfield shift. The signals for the aliphatic protons in the butyl chain and the methyl group would appear further upfield.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. The carbons of the double bond (C1 and C2) are expected to resonate in the typical alkene region (around 110-150 ppm). The carbon atom bonded to the hydroxyl group (C3) would appear in the range of approximately 65-85 ppm. The remaining aliphatic carbons would produce signals in the upfield region of the spectrum oregonstate.edu.
The following tables outline the predicted chemical shift ranges for the protons and carbons in this compound, based on typical values for similar functional groups illinois.edumsu.edu.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H on C1 (=CH₂) | 4.8 - 5.2 | Singlet, Broad |
| H on C1 (=CH₂) | 4.8 - 5.2 | Singlet, Broad |
| CH₃ on C2 | 1.6 - 1.8 | Singlet |
| H on C3 (-CH(OH)-) | 4.0 - 4.3 | Triplet |
| OH | 1.5 - 4.0 (variable) | Singlet, Broad |
| H on C4 (-CH₂-) | 1.3 - 1.6 | Multiplet |
| H on C5 (-CH₂-) | 1.2 - 1.4 | Multiplet |
| H on C6 (-CH₂-) | 1.2 - 1.4 | Multiplet |
| H on C7 (-CH₃) | 0.8 - 1.0 | Triplet |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (=CH₂) | 110 - 115 |
| C2 (=C(CH₃)-) | 145 - 150 |
| C3 (-CH(OH)-) | 75 - 80 |
| C4 (-CH₂-) | 35 - 40 |
| C5 (-CH₂-) | 27 - 32 |
| C6 (-CH₂-) | 22 - 26 |
| C7 (-CH₃) | 13 - 15 |
| CH₃ on C2 | 18 - 23 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its alcohol and alkene functionalities.
The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group; its broadness is due to intermolecular hydrogen bonding. Other key signals include the C-O stretching vibration, typically appearing in the 1050-1150 cm⁻¹ range for a secondary alcohol. The presence of the double bond would be confirmed by a C=C stretching absorption around 1640-1680 cm⁻¹ and stretching vibrations for the vinylic C-H bonds at wavenumbers just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) masterorganicchemistry.com.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Alkane) | Stretching | 2850 - 2960 | Medium to Strong |
| C-H (Alkene, vinylic) | Stretching | 3010 - 3095 | Medium |
| C=C (Alkene) | Stretching | 1640 - 1680 | Medium, Sharp |
| C-O (Secondary Alcohol) | Stretching | 1050 - 1150 | Strong |
| =C-H (Alkene) | Bending (Out-of-plane) | 890 - 910 | Strong |
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass: 128.21 g/mol ), electron ionization (EI) would initially generate a molecular ion (M+•) with an m/z of 128. This molecular ion is often unstable and undergoes fragmentation, providing valuable structural information.
Alcohols typically fragment via two main pathways:
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, the most likely alpha-cleavage would involve the loss of the butyl radical (•C₄H₉), resulting in a resonance-stabilized cation with an m/z of 71.
Dehydration: This pathway involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, leading to the formation of an alkene radical cation. In this case, dehydration would produce a fragment with an m/z of 110.
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 110 | [C₈H₁₄]⁺• | Dehydration ([M-H₂O]⁺•) |
| 71 | [C₄H₇O]⁺ | Alpha-Cleavage ([M-C₄H₉]⁺) |
| 57 | [C₄H₉]⁺ | Butyl Cation |
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity. Gas chromatography is the most suitable method due to the compound's volatility.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID)
Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase. For the analysis of this compound, common stationary phases include nonpolar phases like those based on polysiloxanes (e.g., 5%-phenyl-methyl-polysiloxane) or polar phases such as polyethylene glycol (PEG) acs.org.
Identification is typically achieved by comparing the retention time of the analyte to that of a known standard run under identical conditions. A more robust method for identification is the use of the Kovats retention index (RI), which normalizes retention times relative to those of a series of n-alkanes sigmaaldrich.comgcms.cz. This allows for comparison of data across different instruments and laboratories. A Kovats retention index for this compound has been reported in the literature pherobase.com.
Hyphenated techniques are commonly employed for detection:
GC-Mass Spectrometry (GC-MS): This provides both separation and structural information. As the compound elutes from the GC column, it is ionized and analyzed by the mass spectrometer, yielding a mass spectrum that can be compared to spectral libraries for confident identification mdpi.com.
GC-Flame Ionization Detection (GC-FID): The FID is a universal detector for organic compounds and provides high sensitivity and a wide linear range, making it ideal for quantification acs.org.
Enantiomeric Purity Determination via Chiral Gas Chromatography
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-2-Methyl-1-hepten-3-ol. Distinguishing and quantifying these enantiomers requires a specialized technique known as chiral gas chromatography.
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. The most common CSPs for this purpose are based on derivatized cyclodextrins gcms.cz. Cyclodextrins are chiral, cyclic oligosaccharides that can form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes for the (R) and (S) enantiomers leads to different retention times, allowing for their separation on the chromatographic column gcms.cz.
For the separation of chiral alcohols like this compound, derivatized β-cyclodextrin columns are often effective gcms.cznih.gov. The successful separation of the structurally similar compound 1-octen-3-ol (B46169) on a β-cyclodextrin phase demonstrates the applicability of this technique gcms.cz. By integrating the peak areas of the two separated enantiomers, their relative proportions can be determined, allowing for the calculation of the enantiomeric excess (ee).
Environmental Fate and Degradation Pathways of 2 Methyl 1 Hepten 3 Ol
Atmospheric Degradation Kinetics and Products
There is no specific experimental data available regarding the atmospheric degradation kinetics or the resulting products for 2-Methyl-1-hepten-3-ol. For many volatile organic compounds (VOCs), the primary atmospheric removal process is through reaction with hydroxyl (OH) radicals during the daytime. The presence of a double bond and a hydroxyl group in this compound suggests it would be reactive towards OH radicals. However, without experimental studies, the specific reaction rate constant, and therefore its atmospheric lifetime, remains unknown. Similarly, the products of this degradation pathway have not been identified.
Biodegradation in Terrestrial and Aquatic Systems
No studies were found that specifically investigate the biodegradation of this compound in either terrestrial or aquatic environments. The potential for microorganisms in soil and water to break down this compound has not been documented. Therefore, its persistence in these systems and the nature of any potential microbial degradation pathways are currently uncharacterized.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Specific data on the abiotic degradation of this compound through mechanisms such as hydrolysis or photolysis is not available in the scientific literature. As an allylic alcohol, it is not expected to undergo significant hydrolysis under typical environmental pH conditions. Photolysis, or degradation by sunlight, could potentially occur, particularly in surface waters or in the atmosphere. However, the specific wavelengths of light it absorbs and its quantum yield for degradation have not been determined, making it impossible to assess the importance of this pathway.
Research Applications in Chemical Ecology and Flavor Science
Investigation of Semiochemical Roles (e.g., Pheromones, Attractants)
Semiochemicals are chemical substances that carry information between organisms. researchgate.net These can be classified as pheromones, which mediate interactions within the same species, or allelochemicals, which mediate interactions between different species. plantprotection.pl The investigation into 2-Methyl-1-hepten-3-ol and its analogs examines their potential to act as such signaling molecules, which can be harnessed for applications like pest management through monitoring, mass trapping, or mating disruption. researchgate.netresearchgate.net
While specific research on the semiochemical role of this compound is not extensively detailed in available literature, studies on its structural analogs provide significant insights. For instance, (E)-6-methyl-2-hepten-4-ol, also known as rhynchophorol, is a well-documented aggregation pheromone for the African palm weevil, Rhynchophorus phoenicis. researchgate.net Similarly, 6-methyl-5-hepten-2-one (B42903), another related compound, has been identified as a semiochemical that reduces the attractiveness of cattle to flies. nih.gov These examples highlight the potential for compounds with a similar carbon skeleton to this compound to function as potent attractants or repellents in various ecological contexts. nih.gov
Table 1: Semiochemical Roles of Analogs of this compound
| Compound Name | Role | Organism(s) Affected |
|---|---|---|
| (E)-6-methyl-2-hepten-4-ol (Rhynchophorol) | Aggregation Pheromone | Rhynchophorus phoenicis (African palm weevil) researchgate.net |
| 6-methyl-5-hepten-2-one | Repellent / Attractant Reducer | Flies (on cattle) nih.gov |
Contribution to Complex Aroma and Flavor Profiles
The sensory properties of volatile organic compounds are of great interest in flavor science. While the specific aroma profile of this compound is not widely characterized, the flavor and fragrance profiles of its analogs are well-documented and suggest the types of sensory contributions it might make.
For example, the analog 1-hepten-3-ol (B34233) is described as having a powerful odor profile characterized as oily, green, earthy, and mushroom-like. thegoodscentscompany.com Its taste is described as sweet, green, and weedy. thegoodscentscompany.com Another related compound, 6-methyl-5-hepten-2-one (methyl heptenone), possesses a distinctly different aroma, described as citrus, green, fruity, and reminiscent of lemongrass. thegoodscentscompany.comthegoodscentscompany.com Its flavor is characterized as green, vegetative, musty, and with notes of apple and banana. thegoodscentscompany.com This compound is utilized in a variety of fruit, tea, and mint flavors. thegoodscentscompany.com The diverse sensory profiles of these analogs indicate that small changes in molecular structure, such as the position of the methyl group and the hydroxyl group, can lead to significant differences in perceived aroma and taste.
Table 2: Aroma and Flavor Profiles of Analogs of this compound
| Compound Name | Odor Description | Flavor Description |
|---|---|---|
| 1-hepten-3-ol | Oily, green, metallic, earthy, fruity, mushroom thegoodscentscompany.com | Sweet, green, plastic, metallic, weedy thegoodscentscompany.com |
| 6-methyl-5-hepten-2-one | Citrus, green, musty, lemongrass, fruity, apple, creamy thegoodscentscompany.comthegoodscentscompany.com | Green, vegetative, musty, apple, banana, green bean-like thegoodscentscompany.com |
Studies on Biological Responses to this compound and its Analogs
The study of biological responses to semiochemicals is crucial for understanding their ecological significance and for developing practical applications. Research in this area often involves laboratory olfactometer assays and field trapping experiments to measure attraction, repulsion, or other behavioral changes.
Studies on analogs of this compound demonstrate their capacity to elicit strong biological responses. The aggregation pheromone (E)-6-methyl-2-hepten-4-ol, for instance, effectively attracts palm weevils, but its efficacy is significantly enhanced when presented in combination with plant tissue or specific host plant volatiles like ethyl acetate. researchgate.net This synergy suggests a complex communication system where the pheromone's signal is interpreted in the context of food source cues. researchgate.net
In a different context, the biological response to 6-methyl-5-hepten-2-one has been studied in the interaction between cattle and flies. nih.gov The presence of this compound on a cow has been shown to significantly reduce the fly load, indicating a repellent or anti-attractant effect. nih.gov This finding has prompted further research into the genetic basis of its production in cattle as a potential avenue for breeding fly-resistant livestock. nih.gov Furthermore, 6-methyl-5-hepten-2-one has also been identified as one of the aroma components in the late flowering stage of jujube flowers, suggesting a role in attracting pollinators or other insects. frontiersin.org These studies underscore the diverse and potent biological responses that can be triggered by this compound and its related chemical structures.
Emerging Research Frontiers and Future Perspectives on 2 Methyl 1 Hepten 3 Ol
Development of Novel Stereoselective Synthetic Strategies
The precise control of stereochemistry is paramount in the synthesis of complex molecules, and the development of novel stereoselective strategies for producing allylic alcohols like 2-methyl-1-hepten-3-ol is an active area of research. Current efforts are focused on methods that offer high enantiomeric and diastereomeric purity, atom economy, and operational simplicity.
Recent advancements in catalysis have led to efficient and highly stereoselective methods for the preparation of allylic alcohols. acs.org One promising approach involves the reductive coupling of terminal alkynes with α-chloro boronic esters, which yields E-allylic alcohols with excellent regioselectivity and high E/Z ratios. dicp.ac.cn This method is notable for its broad functional group tolerance and stereospecificity, making it suitable for the synthesis of chiral allylic alcohols. dicp.ac.cn Another innovative strategy is the ruthenium-catalyzed hydrogen auto-transfer, which converts primary alcohols into chiral allylic alcohols with excellent absolute stereocontrol. nih.gov
Substrate-controlled methods are also gaining traction. For instance, the Hoppe-Matteson-Aggarwal rearrangement of chiral acetonide-protected polyketide fragments can produce allylic alcohols with high diastereoselectivity without the need for external chiral reagents like sparteine. nih.govresearchgate.net The inherent stereochemical information within the substrate guides the reaction, offering a powerful tool for asymmetric synthesis. nih.govresearchgate.net Additionally, nickel-catalyzed alkylative cyclization of functionalized terminal alkynes provides a pathway to stereoselectively introduce tetrasubstituted exocyclic alkenes, with the ability to prepare both isomers of the allylic alcohol by altering the order of substituent introduction. acs.org
| Strategy | Key Features | Stereoselectivity | Potential Applicability to this compound |
|---|---|---|---|
| Reductive Coupling of Alkynes and Boronic Esters | Convergent, broad functional group tolerance. dicp.ac.cn | High E/Z ratio (>200:1), stereospecific. dicp.ac.cn | High, for producing the (E)-isomer. |
| Ruthenium-Catalyzed Hydrogen Auto-Transfer | Uses primary alcohols as starting materials. nih.gov | Excellent enantioselectivity. nih.gov | Applicable for asymmetric synthesis from a corresponding primary alcohol. |
| Substrate-Controlled Lithiation/Rearrangement | Relies on inherent chirality of the substrate. nih.govresearchgate.net | High diastereoselectivity. nih.govresearchgate.net | Feasible if a suitable chiral precursor can be synthesized. |
| Nickel-Catalyzed Alkylative Cyclization | Forms tetrasubstituted alkenes stereoselectively. acs.org | Complete and predictable stereocontrol. acs.org | Potentially applicable for creating specific isomers. |
In-depth Mechanistic Insights into Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Research in this area focuses on elucidating the intricate pathways of reactions such as oxidations, isomerizations, and cycloadditions.
The ozonolysis of unsaturated compounds, including allylic alcohols, is a classic yet complex reaction. The Criegee mechanism, which involves a 1,3-dipolar cycloaddition to form a molozonide, followed by a retro-1,3-dipolar cycloaddition to a carbonyl oxide and a carbonyl compound, and a final 1,3-dipolar cycloaddition to the ozonide, is the generally accepted pathway. bohrium.comwikipedia.org The specific substituents on the double bond of this compound would influence the fragmentation of the molozonide and the subsequent reactions of the carbonyl oxide intermediate. msu.edu
The reaction of allylic alcohols with hydroxyl radicals (OH) is of interest in atmospheric chemistry and combustion. Theoretical studies on allyl alcohol have shown that the reaction can proceed through two main pathways: direct hydrogen abstraction or addition/elimination. acs.orgnih.gov At lower temperatures, the addition of the OH radical to the double bond is favored, while at higher temperatures, direct hydrogen abstraction becomes dominant. nih.gov The presence of the methyl and butyl groups in this compound would likely influence the branching ratios of these pathways.
Isomerization reactions of allylic alcohols are also a subject of mechanistic investigation. For example, methyltrioxorhenium (MTO)-catalyzed isomerization has been shown to proceed through an exchange between the alcohol and metal-bonded oxygen atoms. researchgate.net Computational studies, such as those using density functional theory (DFT), have been employed to explore the tandem isomerization-aldolization reactions of allylic alcohols catalyzed by iron carbonyls. nih.gov These studies reveal that the catalyst facilitates the isomerization of the allyl alcohol to an enol, which then participates in the aldol (B89426) reaction. nih.gov
Biotechnological Production and Metabolic Engineering for Enhanced Yields
The shift towards sustainable and green chemistry has spurred interest in the biotechnological production of chemicals. Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis for producing compounds like this compound.
While direct microbial production of this compound has not been extensively reported, the biosynthesis of related branched-chain higher alcohols, or fusel alcohols, is well-established in organisms like Saccharomyces cerevisiae. nih.govasm.orgnih.gov These alcohols are produced from amino acid catabolism via the Ehrlich pathway. nih.gov This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde and subsequent reduction to the alcohol. asm.orgnih.gov By engineering the amino acid biosynthetic pathways and overexpressing key enzymes in the Ehrlich pathway, it is possible to enhance the production of specific fusel alcohols. nih.govasm.orgcabidigitallibrary.org
For the production of a C8 compound like this compound, pathways for the synthesis of longer-chain alcohols would need to be engineered. This could involve leveraging the host's fatty acid biosynthesis pathways to generate longer-chain precursors. nih.govnih.gov Heterologous expression of enzymes such as fatty acyl-CoA reductases could then convert these precursors into the corresponding alcohols. nih.govfrontiersin.org The introduction of desaturases at specific points in the pathway could generate the required double bond.
| Metabolic Engineering Strategy | Target Pathway | Key Enzymes | Potential Host Organisms |
|---|---|---|---|
| Ehrlich Pathway Engineering | Amino acid catabolism | Branched-chain amino acid aminotransferases, α-keto acid decarboxylases, alcohol dehydrogenases. asm.orgnih.gov | Saccharomyces cerevisiae, Escherichia coli. cabidigitallibrary.org |
| Fatty Acid Synthesis Diversion | Fatty acid biosynthesis | Fatty acyl-CoA reductases, desaturases. nih.govfrontiersin.org | Escherichia coli, oleaginous yeasts. researchgate.net |
| Pathway Optimization | Central carbon metabolism | Enzymes to increase precursor supply. | Saccharomyces cerevisiae, Escherichia coli. |
Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions
Computational chemistry and molecular modeling have become indispensable tools for understanding chemical reactivity and predicting the behavior of molecules. For this compound, these methods can provide valuable insights into its electronic structure, reaction mechanisms, and interactions with other molecules.
Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms. DFT calculations have been used to study the oxidation of alcohols, providing details on the transition states and energy barriers of different pathways. rsc.orgresearchgate.netsemanticscholar.orgacs.org For allylic alcohols, DFT can elucidate the mechanism of C-O bond activation catalyzed by transition metals, which can involve processes like free radical cleavage, metal insertion, nucleophilic attack, or β-OH elimination. mdpi.comresearchgate.net Such studies can help in the rational design of more efficient catalysts for reactions involving this compound.
Furthermore, computational methods can be employed to study the interactions of this compound with biological systems, such as enzymes. This can be particularly useful in the context of metabolic engineering, where understanding substrate-enzyme binding can aid in the design of more efficient biocatalysts. By modeling the active site of an enzyme, it is possible to predict how modifications to the enzyme or the substrate will affect the reaction rate and selectivity.
Q & A
Q. How should researchers resolve contradictions in reported thermodynamic data for this compound?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data from peer-reviewed journals and technical reports. Perform meta-analyses using standardized datasets, and apply statistical tests (e.g., ANOVA) to identify outliers. Cross-validate results via differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) .
05 文献检索Literature search for meta-analysis02:58
Q. What methodological approaches are recommended for assessing the ecological impacts of this compound?
- Methodological Answer : Use terrestrial toxicity assays (e.g., OECD 207 earthworm tests) to evaluate acute/chronic effects. For environmental fate analysis, employ gas chromatography–mass spectrometry (GC-MS) to track degradation byproducts. Integrate computational tools like EPI Suite to predict bioaccumulation potential and half-life in soil/water systems .
Methodological Frameworks for Data Analysis
Q. How can researchers design robust experimental workflows for studying this compound’s catalytic applications?
- Methodological Answer : Implement Design of Experiments (DoE) principles to optimize variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) for multivariate analysis. Validate catalytic efficiency via turnover frequency (TOF) calculations and in situ FTIR spectroscopy to monitor intermediate species .
Q. What strategies ensure reproducibility in synthetic routes for this compound derivatives?
- Methodological Answer : Document reaction parameters (e.g., stoichiometry, solvent purity) using electronic lab notebooks (ELNs). Share protocols via platforms like protocols.io , and validate reproducibility through interlaboratory studies. Use high-throughput screening (HTS) to test derivative stability under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
